4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a multicomponent reaction involving an aldehyde, an amine, and a nitrile.
Substitution reactions: The imidazo[1,2-a]pyrimidine core is then functionalized with various substituents, including the butoxy and phenyl groups.
Final coupling: The functionalized imidazo[1,2-a]pyrimidine is coupled with benzamide under appropriate reaction conditions to yield the final product
Chemical Reactions Analysis
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Coupling reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon or carbon-nitrogen bonds
Scientific Research Applications
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate the biological pathways and mechanisms involving imidazo[1,2-a]pyrimidines
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
- 4-methoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
- 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
- 4-propoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-2-3-14-29-20-10-8-17(9-11-20)22(28)25-19-7-4-6-18(15-19)21-16-27-13-5-12-24-23(27)26-21/h4-13,15-16H,2-3,14H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINCFXHWXWFOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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